molecular formula C8H8BrNO3 B2427715 Ethyl 5-bromo-6-hydroxypicolinate CAS No. 1214346-74-3; 1214347-24-6

Ethyl 5-bromo-6-hydroxypicolinate

Cat. No.: B2427715
CAS No.: 1214346-74-3; 1214347-24-6
M. Wt: 246.06
InChI Key: QTOUGSSHYFZLKZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-hydroxypicolinate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUGSSHYFZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-6-hydroxypicolinate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization involves iterative testing of variables such as temperature, solvent polarity, catalyst type (e.g., palladium for cross-coupling), and reaction time. For example:

  • Temperature : Conduct parallel reactions at 25°C, 50°C, and 80°C to assess yield via HPLC .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) against non-polar solvents (toluene) to evaluate solubility and reaction efficiency .
  • Catalyst Comparison : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ in Suzuki-Miyaura coupling reactions, monitoring bromine substitution efficiency via NMR .
    Data Analysis : Use ANOVA to identify statistically significant variables impacting yield and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-spectroscopic approach:

  • NMR : Confirm bromine and hydroxyl group positions via ¹H/¹³C NMR chemical shifts (e.g., δ ~10 ppm for hydroxyl protons) .
  • Mass Spectrometry : Verify molecular ion peaks (m/z ≈ 245 for [M+H]⁺) and isotopic patterns consistent with bromine .
  • XRD : Resolve crystallographic data to confirm spatial arrangement of functional groups .

Q. What solvent systems are most effective for purifying this compound, and how can purity thresholds be quantified?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate by polarity. Monitor fractions via TLC (Rf ~0.3–0.5) .
  • Recrystallization : Test ethanol-water vs. dichloromethane-hexane systems; measure melting point (expected ~120–125°C) and HPLC purity (>95%) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Design comparative studies using Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig):

  • Substrate Scope : React with aryl boronic acids (electron-rich vs. electron-deficient) to assess coupling efficiency via GC-MS .
  • Kinetic Studies : Use in-situ IR to track reaction progress and calculate activation parameters (ΔG‡) .
  • DFT Calculations : Model electron density maps to predict regioselectivity of bromine substitution .

Q. What are the potential degradation pathways of this compound under varying storage conditions, and how can stability be enhanced?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
  • Light Sensitivity : Use UV-Vis spectroscopy to monitor photolytic decomposition under UVA/UVB light .
  • Stabilizers : Co-crystallize with cyclodextrins or add antioxidants (BHT) to suppress oxidation; quantify efficacy via Arrhenius plots .

Q. How can contradictory data on the compound’s solubility profile be resolved?

Methodological Answer:

  • Controlled Replication : Repeat solubility tests (e.g., shake-flask method) in triplicate using USP-grade solvents.
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may skew apparent solubility .
  • Meta-Analysis : Compare literature data with standardized protocols (e.g., OECD 105 guidelines) to identify methodological inconsistencies .

Q. What mechanistic insights explain the role of this compound in multi-step syntheses of heterocyclic compounds?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon flow in ring-forming reactions via NMR .
  • In-Situ Monitoring : Use Raman spectroscopy to detect intermediate species during cyclization steps .
  • Computational Modeling : Apply DFT to simulate transition states and identify rate-determining steps in annulation reactions .

Methodological and Ethical Considerations

Q. How should researchers design experiments to minimize batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to isolate critical parameters (e.g., stirring rate, inert gas purity) affecting reproducibility .
  • QC Protocols : Implement in-process controls (IPC) like real-time pH monitoring and inline FTIR for reaction quenching .

Q. What ethical and safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for reactions releasing HBr gas; monitor airborne concentrations with Draeger tubes .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal, adhering to EPA guidelines .
  • Data Integrity : Maintain electronic lab notebooks (ELNs) with timestamps to ensure traceability and prevent data manipulation .

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